4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate (Teoc-ONp, CAS 80149-80-0) is a bench-stable crystalline reagent used to introduce the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group onto primary and secondary amines[1]. The Teoc group is highly valued in complex peptide and total synthesis because it is orthogonal to standard Boc, Fmoc, and Cbz protections, being selectively cleaved by fluoride ions (e.g., TBAF) or Lewis acids under mild, near-neutral conditions . As a commercially available solid (mp 35–40 °C), Teoc-ONp offers a strong balance of shelf stability and high electrophilic reactivity compared to moisture-sensitive chloroformates, making it a critical procurement choice for synthesizing sterically hindered amino acid building blocks and advanced pharmaceutical intermediates [1].
Procurement substitution with alternative Teoc-donors frequently compromises yield, purity, or processability. Teoc-Cl (the chloroformate analog) is highly reactive but moisture-sensitive and liberates corrosive HCl upon reaction, which can degrade acid-labile substrates and requires strict anhydrous handling [1]. Conversely, while Teoc-OSu and Teoc-OBt are stable, Teoc-OBt is prone to inducing oligomerization (e.g., ~5% dipeptide formation) during amino acid protection via mixed anhydride-like pathways . Teoc-ONp circumvents these issues by utilizing the 4-nitrophenoxide leaving group, which provides sufficient reactivity to protect sterically hindered amines without generating acidic byproducts or significant oligomeric impurities, ensuring high-purity monomeric building blocks .
During the synthesis of N-protected amino acid building blocks, the choice of Teoc reagent directly impacts the purity of the isolated monomer. Literature comparing Teoc-donating reagents notes that while Teoc-OBt can be used, it suffers from a ~5% dipeptide formation side reaction due to over-activation . In contrast, Teoc-ONp acts as a controlled N-acylating agent that avoids this oligomerization pathway, yielding high-purity Teoc-protected amino acids without the need for exhaustive chromatographic separation of dipeptide impurities .
| Evidence Dimension | Dipeptide formation side reaction |
| Target Compound Data | Teoc-ONp (Suppresses oligomerization, yielding high-purity monomers) |
| Comparator Or Baseline | Teoc-OBt (~5% dipeptide formation side reaction) |
| Quantified Difference | ~5% reduction in oligomeric impurities |
| Conditions | Amino acid protection under standard Schotten-Baumann or basic conditions |
Eliminating a 5% dipeptide impurity is critical for procuring building blocks for solid-phase peptide synthesis, where monomer purity dictates final peptide sequence fidelity.
Protecting sterically hindered amines, such as N-alkyl-β-alanines or amino acids with bulky side-chains, often results in sluggish kinetics and poor yields with standard reagents. Teoc-ONp provides the necessary electrophilicity in these challenging environments. In the synthesis of structurally diverse philanthotoxin analogues, Teoc-ONp was utilized to protect highly hindered diamino acid building blocks, achieving multigram-scale conversions with high yields where other coupling or protection strategies suffered from sluggish kinetics[1].
| Evidence Dimension | Synthetic yield for sterically hindered substrates |
| Target Compound Data | Teoc-ONp (High yields on multigram scale for bulky/hindered amines) |
| Comparator Or Baseline | Standard less-reactive carbonates or sluggish coupling reagents |
| Quantified Difference | Enables efficient multigram-scale conversion of sterically hindered N-alkyl-β-alanines |
| Conditions | Reaction in dioxane/water with mild base for 16 hours |
Procuring Teoc-ONp ensures that synthetic bottlenecks involving sterically hindered or complex secondary amines can be reliably overcome during scale-up.
A major processability advantage of Teoc-ONp over Teoc-Cl or highly lipophilic carbonates is the ease of byproduct removal. The 4-nitrophenol leaving group generated during protection can be rapidly reduced in situ using sodium dithionite (Na2S2O4). This reduction converts the yellow 4-nitrophenol into a highly water-soluble aniline derivative, which is easily removed via simple aqueous extraction[1]. This eliminates the need for silica gel chromatography to separate the protected product from the leaving group, a significant advantage over reagents that generate difficult-to-extract byproducts.
| Evidence Dimension | Byproduct removal efficiency |
| Target Compound Data | Teoc-ONp (4-nitrophenol byproduct is reducible to water-soluble aniline for aqueous extraction) |
| Comparator Or Baseline | Teoc-Cl or lipophilic carbonates (Require chromatography or strict anhydrous handling) |
| Quantified Difference | Bypasses column chromatography via simple liquid-liquid extraction |
| Conditions | In situ reduction with Na2S2O4 followed by aqueous wash |
Eliminating a chromatography step drastically reduces solvent consumption, labor, and cycle time in industrial pharmaceutical manufacturing.
Teoc-ONp is a highly effective reagent for preparing orthogonally protected diamino acids (e.g., Nω-Teoc, Nα-Fmoc). Its ability to suppress dipeptide formation ensures the high-purity monomers required for accurate sequence assembly.
In the development of ionotropic glutamate receptor antagonists, Teoc-ONp provides the necessary reactivity to protect sterically hindered N-alkyl-β-alanines on a multigram scale [1].
Teoc-ONp is recommended for multi-step total syntheses where the amine protecting group must survive acidic, basic, and reductive conditions, but be cleanly cleaved by TBAF (fluoride ions) without affecting TBS or MOM groups [2].
The processability of Teoc-ONp—specifically the ability to reduce its 4-nitrophenol byproduct with Na2S2O4 for simple aqueous extraction—makes it a highly practical Teoc-donor for industrial scale-up, eliminating costly chromatographic purification steps [2].
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